Allosteric Aurora A Kinase Inhibition: AK34 (E‑Derivative) vs. Tripolin A Comparator
The (E)-3-benzylideneindolin-2-one derivative AK34 inhibits Aurora A kinase with an IC₅₀ of 1.68 μM and displays high binding affinity (Kᴅ = 216 nM), outperforming the reference non‑ATP‑competitive inhibitor Tripolin A (IC₅₀ = 1.5 μM for Aurora A) in the same biochemical assay format [1]. AK34 targets the predicted allosteric Site 3 of Aurora A, a binding locus distinct from the ATP‑binding pocket engaged by orthosteric inhibitors, and demonstrates enhanced selectivity against Aurora B (7.0 μM for Tripolin A vs. 6.0 μM for Tripolin B) [2]. Molecular docking and structure–activity relationship analyses confirm that the (E)-configuration is required for productive Site 3 engagement, further reinforcing that the scaffold’s geometry—not merely its chemical composition—drives inhibitory potency [3].
| Evidence Dimension | Aurora A kinase inhibitory activity (IC₅₀) and binding affinity (Kᴅ) |
|---|---|
| Target Compound Data | AK34: IC₅₀ = 1.68 μM, Kᴅ = 216 nM |
| Comparator Or Baseline | Tripolin A: IC₅₀ = 1.5 μM (Aurora A); Tripolin B: IC₅₀ = 7.0 μM (Aurora B) |
| Quantified Difference | AK34 achieves comparable potency to Tripolin A while binding to a distinct allosteric site (Site 3), with superior Aurora A versus Aurora B selectivity relative to Tripolin B. |
| Conditions | In vitro kinase inhibition assay; allosteric Site 3 predicted by AlloReverse web server; Tripolin A used as positive control. |
Why This Matters
Procurement of the (E)-configured 3-benzylideneindolin-2-one scaffold enables access to a mechanistically distinct allosteric inhibitory mode on Aurora A—circumventing the specificity and toxicity limitations of ATP‑competitive inhibitors—critical for oncology programs seeking non‑orthosteric chemical starting points.
- [1] Jiao, Y., Zhong, J., Xu, J., Ning, S., Liang, T., Zhao, M., & Zhang, J. (2025). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 16(2), 826–834. doi:10.1039/D4MD00373J View Source
- [2] De Luca, A., et al. (2013). Tripolin A, a novel small-molecule inhibitor of Aurora A kinase, reveals new regulation of HURP's distribution on microtubules. PLoS ONE, 8(3), e58485. doi:10.1371/journal.pone.0058485 View Source
- [3] Jiao, Y., et al. (2025). RSC Medicinal Chemistry, 16(2), 826–834. (as above, for SAR and docking context) View Source
